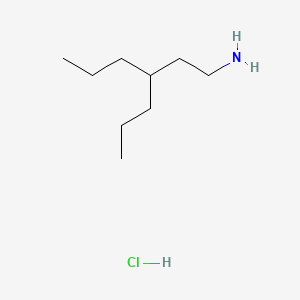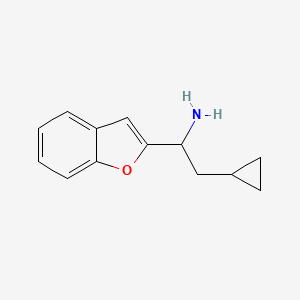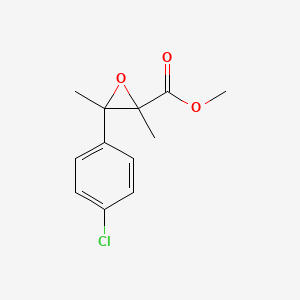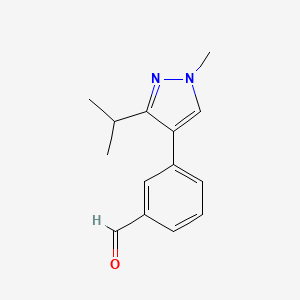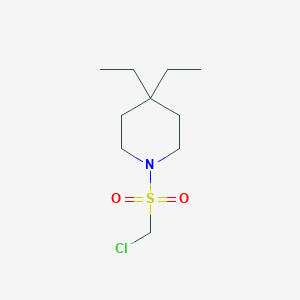
1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine is an organic compound that belongs to the class of sulfonyl compounds. It features a piperidine ring substituted with chloromethyl and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine typically involves the reaction of 4,4-diethylpiperidine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions
1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfides and thiols.
科学研究应用
1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonyl group can also interact with various functional groups in biological molecules, modulating their activity and function.
相似化合物的比较
Similar Compounds
- 1-((Chloromethyl)sulfonyl)indoline
- Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
- Pyrrolidine sulfonamides
Uniqueness
1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and sulfonyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H20ClNO2S |
|---|---|
分子量 |
253.79 g/mol |
IUPAC 名称 |
1-(chloromethylsulfonyl)-4,4-diethylpiperidine |
InChI |
InChI=1S/C10H20ClNO2S/c1-3-10(4-2)5-7-12(8-6-10)15(13,14)9-11/h3-9H2,1-2H3 |
InChI 键 |
KHMLHDZXNGWKNV-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCN(CC1)S(=O)(=O)CCl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


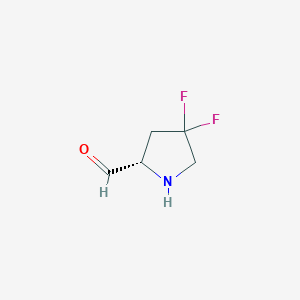

![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
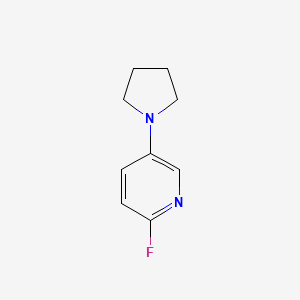
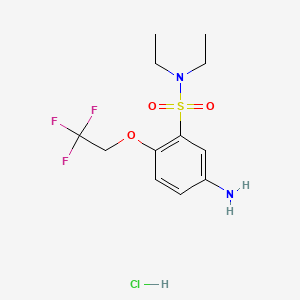
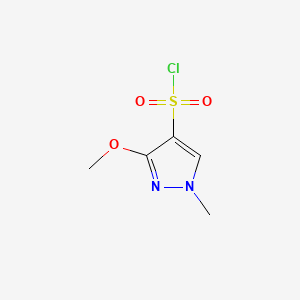
![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)

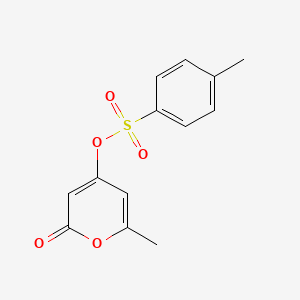
![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
